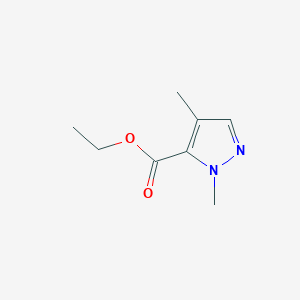

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

説明

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its ethyl ester group at the 5-position and methyl groups at the 1- and 4-positions of the pyrazole ring. It is a colorless to pale yellow liquid with a ketone-like odor and is soluble in organic solvents such as ethanol and chloroform .

準備方法

The synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate can be achieved through several methods. One common synthetic route involves the reaction of 1,4-dimethylpyrazole with carbon tetrachloride under basic conditions to form 1-methyl-4-(trichloromethyl)pyrazole. This intermediate is then reacted with ethanol to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反応の分析

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.

Substitution: The ethyl ester group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate serves as an important intermediate in the synthesis of various pyrazole derivatives. These derivatives are valuable in organic synthesis due to their diverse chemical properties and potential applications in pharmaceuticals and agrochemicals.

Synthesis Methods

Common synthetic routes include:

- Reaction with Carbon Tetrachloride : This method involves the reaction of 1,4-dimethylpyrazole with carbon tetrachloride under basic conditions to yield intermediates that can be further processed into this compound.

- Substitution Reactions : The ethyl ester group can be substituted with other functional groups using appropriate reagents and conditions, enhancing the compound's utility in various synthetic pathways.

Biological Applications

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential effectiveness against various microbial strains, making it a candidate for further drug development .

Anticancer Activity

Some studies have explored the anticancer properties of pyrazole derivatives. This compound may contribute to the development of new anticancer agents due to its structural characteristics that allow for interactions with biological targets involved in cancer progression .

Medicinal Applications

Drug Discovery and Development

The compound is being investigated for its therapeutic potential in drug discovery. Its derivatives have shown promise in treating various conditions due to their bioactivity and low toxicity profiles. For instance, compounds derived from pyrazoles are often incorporated into formulations aimed at improving patient outcomes in chronic diseases .

Industrial Applications

Agrochemical Production

this compound is utilized in the production of agrochemicals. Its derivatives are integrated into pesticide formulations to enhance efficacy against pests while maintaining environmental safety standards. The compound's role as a core structure in pesticide molecules highlights its importance in agricultural chemistry .

Case Studies

作用機序

The mechanism of action of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets and pathways. The pyrazole ring can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The specific molecular targets and pathways depend on the particular pyrazole derivative and its application .

類似化合物との比較

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: This compound has a similar structure but with a methyl group at the 3-position instead of the 4-position.

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: This compound lacks the ethyl ester group and has a carboxylic acid group instead.

1,4-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar to the previous compound but with a methyl group at the 4-position.

These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

生物活性

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 168.19 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of ethyl and dimethyl groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antipromastigote Activity : In vitro studies have demonstrated potent antipromastigote activity against Leishmania species, suggesting its potential as an antileishmanial agent.

- Anticancer Properties : Similar compounds within the pyrazole class have shown promising anticancer activities. For instance, derivatives have been reported to inhibit the growth of various cancer cell types, including lung, breast, and colorectal cancers . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

The exact mechanism of action for this compound is not well-defined; however, it is believed to interact with biological targets through several pathways:

- Receptor Binding : Pyrazole derivatives generally exhibit high affinity for multiple receptors, leading to alterations in cellular processes.

- Biochemical Pathways : These compounds are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial actions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the ethyl ester group via esterification techniques.

- Methylation steps to achieve the dimethyl substitution on the pyrazole ring.

Case Studies

Several studies highlight the biological efficacy of pyrazole derivatives:

- Anticancer Activity : A study reported that compounds similar to this compound exhibited significant antiproliferative effects against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2) .

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory properties of pyrazole derivatives using carrageenan-induced rat paw edema models. Some compounds demonstrated superior efficacy compared to established anti-inflammatory drugs like celecoxib .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound along with their CAS numbers and similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 197079-26-8 | 0.92 |

| Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 10250-59-6 | 0.97 |

| Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | 1031351-95-7 | 0.92 |

| Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | 773136-70-2 | 0.91 |

These compounds share structural similarities that may influence their biological activities.

特性

IUPAC Name |

ethyl 2,4-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-9-10(7)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLLCQUNSCYBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618011 | |

| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68809-64-3 | |

| Record name | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。